[1-(5-Nitropyridin-2-yl)piperidin-3-yl]methanol
Overview
Description
[1-(5-Nitropyridin-2-yl)piperidin-3-yl]methanol: is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis. This compound features a nitro group attached to a pyridine ring, which is further connected to a piperidine ring, and a methanol group attached to the piperidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(5-Nitropyridin-2-yl)piperidin-3-yl]methanol typically involves the following steps:
Nitration of Pyridine: : The starting material, pyridine, undergoes nitration to introduce the nitro group at the 5-position, forming 5-nitropyridine.
Piperidine Formation: : The nitro group on the pyridine ring is then reacted with piperidine to form the piperidine derivative.
Methanol Attachment: : Finally, the methanol group is introduced to the piperidine ring to complete the synthesis.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
[1-(5-Nitropyridin-2-yl)piperidin-3-yl]methanol: can undergo various chemical reactions, including:
Oxidation: : The nitro group can be oxidized to form nitroso or nitrate derivatives.
Reduction: : The nitro group can be reduced to an amine group.
Substitution: : The compound can undergo nucleophilic substitution reactions at the pyridine or piperidine rings.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Typical reducing agents include hydrogen gas (H₂) and metal catalysts like palladium on carbon (Pd/C).
Substitution: : Nucleophiles such as amines and alcohols can be used, often in the presence of a base.
Major Products Formed
Oxidation: : Nitroso derivatives, nitrate esters.
Reduction: : Piperidine derivatives with an amine group.
Substitution: : Various substituted pyridine and piperidine derivatives.
Scientific Research Applications
[1-(5-Nitropyridin-2-yl)piperidin-3-yl]methanol: has several scientific research applications:
Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules.
Biology: : Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism by which [1-(5-Nitropyridin-2-yl)piperidin-3-yl]methanol exerts its effects involves its interaction with molecular targets and pathways. The nitro group can act as an electrophile, reacting with nucleophiles in biological systems. The piperidine ring can interact with enzymes and receptors, potentially modulating their activity.
Comparison with Similar Compounds
[1-(5-Nitropyridin-2-yl)piperidin-3-yl]methanol: can be compared to other similar compounds, such as:
[1-(3-Nitropyridin-2-yl)piperidin-4-yl]methanol: : Similar structure but with a different position of the nitro group on the pyridine ring.
(1-(5-Bromo-3-nitropyridin-2-yl)pyrrolidin-3-yl)methanol: : Similar core structure but with a bromo group instead of nitro and a pyrrolidine ring instead of piperidine.
This compound .
Properties
IUPAC Name |
[1-(5-nitropyridin-2-yl)piperidin-3-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c15-8-9-2-1-5-13(7-9)11-4-3-10(6-12-11)14(16)17/h3-4,6,9,15H,1-2,5,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUHTWNDQTIGHFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=C(C=C2)[N+](=O)[O-])CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00386336 | |
Record name | [1-(5-Nitropyridin-2-yl)piperidin-3-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00386336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
419542-61-3 | |
Record name | [1-(5-Nitropyridin-2-yl)piperidin-3-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00386336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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